molecular formula C17H14N2O2 B2496846 (Z)-4-(4-hydroxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one CAS No. 54287-20-6

(Z)-4-(4-hydroxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Cat. No. B2496846
CAS RN: 54287-20-6
M. Wt: 278.311
InChI Key: QBFSAJXVYXGHKA-WJDWOHSUSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including the compound , typically involves the condensation of benzaldehyde with amino-pyrazolone derivatives in the presence of ethanol or acetic acid under reflux conditions. For example, novel pyrazolone derivatives have been prepared via condensation, yielding products characterized by FT-IR, NMR, mass spectra, and elemental analysis with good yields (Abou-Zied & El-Mansory, 2014).

Molecular Structure Analysis

The molecular structure of pyrazolone derivatives is often confirmed using X-ray crystallography, revealing details such as hydrogen bonding and the spatial arrangement of molecules. For instance, the crystal structure of a closely related compound was determined, showing the molecule's zigzag 1D chain along the b-axis due to intermolecular O-H…O hydrogen bonds (Sun et al., 2007).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, forming derivatives with significant properties. Reactions with hydrazine, phenylhydrazine, and other donor compounds in ethanol, in the presence of acetic or sulfuric acid, lead to the formation of pyrazolopyrazole derivatives, characterized by spectroscopic techniques and elemental analysis (Abou-Zied & El-Mansory, 2014).

Scientific Research Applications

Synthetic Methodologies and Derivative Formation

Research has demonstrated the synthesis of derivatives from pyrazolone compounds through reactions with various donor compounds, leading to the formation of pyrazolopyrazole derivatives. These reactions, facilitated by reflux in ethanol in the presence of acetic or sulfuric acid, yield products characterized by spectral methods including FT-IR, 1H-NMR, 13C-NMR, mass spectra, and elemental analysis, showcasing the compound's versatility in forming structurally diverse derivatives (Abou-Zied & El-Mansory, 2014).

Structural and Spectroscopic Characterization

The structural and spectroscopic properties of pyrazolone derivatives have been extensively studied, including analysis through X-ray diffraction, IR, UV-Vis, and NMR spectroscopy. These studies provide critical insights into the compound's structural dynamics and electronic properties, facilitating its application in various scientific fields. For example, derivatives have been synthesized and characterized, revealing details about molecular structure and potential functional applications (G. Naganagowda & A. Petsom, 2012).

Applications in Material Science and Bioactivity

Derivatives of this compound have shown promise in various applications, including as corrosion inhibitors for metals, indicating their potential utility in material science and engineering. Research has identified specific derivatives as highly effective corrosion inhibitors, providing a protective film on metal surfaces to prevent corrosion, which is crucial for industrial applications (Al-amiery et al., 2013). Furthermore, certain derivatives have been explored for their antimicrobial properties, indicating a broad spectrum of bioactivity that could lead to new therapeutic agents or antibacterial materials (Abdelrahman et al., 2020).

properties

IUPAC Name

(4Z)-4-[(4-hydroxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12-16(11-13-7-9-15(20)10-8-13)17(21)19(18-12)14-5-3-2-4-6-14/h2-11,20H,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFSAJXVYXGHKA-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(4-hydroxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

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